2-Chlorocyclobutan-1-one
Overview
Description
2-Chlorocyclobutan-1-one is an organic compound with the molecular formula C₄H₅ClO It is a chlorinated derivative of cyclobutanone, featuring a four-membered cyclobutane ring with a chlorine atom attached to one of the carbon atoms
Scientific Research Applications
2-Chlorocyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various cyclobutane derivatives.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications.
Safety and Hazards
According to the safety data sheet, 2-Chlorocyclobutan-1-one is a highly flammable liquid and vapor. It may be corrosive to metals. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Relevant Papers The relevant papers for this compound include studies on the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones . These papers provide valuable insights into the synthesis, properties, and potential applications of this compound. Further analysis of these papers could provide more detailed information on the compound.
Mechanism of Action
Target of Action
Cyclobutane motifs, which 2-chlorocyclobutan-1-one contains, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .
Mode of Action
It’s known that the [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This could suggest that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Cyclobutane-containing compounds are known to be involved in a variety of biological activities, indicating their potential impact on multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Cyclobutane motifs are known to serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . This suggests that this compound could potentially have significant molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly impact the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocyclobutan-1-one can be synthesized through several methods. One common approach involves the chlorination of cyclobutanone. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclobutane ring.
Another method involves the use of halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom into the cyclobutanone structure. These reactions are usually performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the chlorination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclobutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups. This reaction typically occurs under basic conditions and results in the formation of substituted cyclobutanones.
Reduction: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction produces 2-chlorocyclobutan-1-ol.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Substituted cyclobutanones with various functional groups.
Reduction: 2-Chlorocyclobutan-1-ol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Comparison with Similar Compounds
2-Chlorocyclobutan-1-one can be compared with other chlorinated cyclobutanones and cyclobutanone derivatives:
2-Bromocyclobutan-1-one: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic size and lower electronegativity of bromine.
Cyclobutanone: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions. It serves as a simpler precursor in organic synthesis.
2-Chlorocyclopentanone: A five-membered ring analog with different ring strain and reactivity. It undergoes similar types of reactions but with variations in reaction conditions and products.
Properties
IUPAC Name |
2-chlorocyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4(3)6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHOAAYJDWPGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504427 | |
Record name | 2-Chlorocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-67-3 | |
Record name | 2-Chlorocyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20686-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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